![molecular formula C20H17N5O3S B6489302 methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1189949-86-7](/img/structure/B6489302.png)

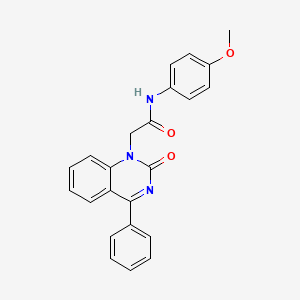

methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is also known as methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate . It has a CAS Number of 303997-28-6 and a molecular weight of 288.33 .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . An oxidative [4 + 1] annulation used to prepare 1,2,4-triazolo [4,3- a ]pyridines in the presence of I2–DMSO has also been described .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . Crystallographic studies of related compounds have provided detailed information about their structure .Chemical Reactions Analysis

The chemical reactions of similar compounds involve intercalation with DNA . Some compounds exhibit good DNA-binding affinities . The oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes has also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 288.33 and a calculated density of 1.375 g/cm3 .Aplicaciones Científicas De Investigación

- Methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has been investigated for its antibacterial properties. Researchers explore its potential to inhibit bacterial growth, particularly against multidrug-resistant strains .

- In the realm of plant health, this compound has been evaluated for its antifungal and anti-oomycete activities. It may serve as a promising fungicide or oomycete control agent .

- The synthesis of methyl 4-oxo-4H-pyrimido[2′,1′:5,1][1,2,4]triazolo[4,3-a]quinoxaline-2-carboxylate, a derivative of our compound, has been explored for its antiviral potential. Understanding its effects on viral replication and entry mechanisms is crucial .

- Researchers have investigated the antioxidant activity of similar triazole derivatives. Methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate may exhibit free radical scavenging abilities, contributing to cellular protection .

- The compound’s structure suggests possible anti-inflammatory and analgesic properties. Studies explore its impact on inflammatory pathways and pain modulation .

- Triazole derivatives, including our compound, have been investigated for their antidiabetic effects. Researchers examine their influence on glucose metabolism and insulin sensitivity .

Antibacterial Activity

Antifungal and Anti-Oomycete Properties

Antiviral Applications

Antioxidant Properties

Anti-Inflammatory and Analgesic Effects

Antidiabetic Potential

Mecanismo De Acción

Target of Action

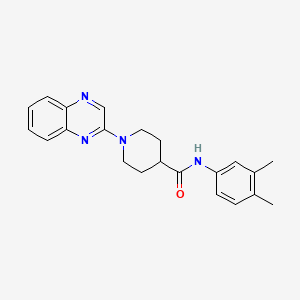

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .

Mode of Action

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives interact with their targets through aromatic nucleophilic substitution . The compound’s interaction with its targets and any resulting changes would need further investigation.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

A compound with a similar structure showed increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability , suggesting that this compound may have similar properties.

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that this compound may have similar effects.

Direcciones Futuras

Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring could be investigated .

Propiedades

IUPAC Name |

methyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-5-3-4-6-16(15)25(12)18)29-11-17(26)21-14-9-7-13(8-10-14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSKICDFFPLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B6489221.png)

![N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489244.png)

![methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489250.png)

![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B6489260.png)

![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B6489274.png)

![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine](/img/structure/B6489276.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6489277.png)

![methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B6489280.png)

![N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B6489285.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6489297.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B6489319.png)

![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6489329.png)